molecular formula C8H4Cl2N2O6 B14463761 Methyl 2,4-dichloro-3,5-dinitrobenzoate CAS No. 67451-32-5

Methyl 2,4-dichloro-3,5-dinitrobenzoate

Cat. No.: B14463761
CAS No.: 67451-32-5
M. Wt: 295.03 g/mol
InChI Key: USJCPSDQCYIWDT-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H4Cl2N2O6 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two nitro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichloro-3,5-dinitrobenzoate can be synthesized through the nitration of 2,4-dichlorobenzoic acid. The process involves heating 2,4-dichlorobenzoic acid with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at 140°C for 10 hours . The reaction mixture is then cooled and poured into ice-cold water to precipitate the product, which is crystallized from a benzene-petroleum ether mixture .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-3,5-dinitrobenzoate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dichloro-3,5-dinitrobenzoate is a chemical compound with diverse applications, primarily due to its biological activity and участии in nucleophilic substitution reactions. This article aims to provide a detailed overview of its applications across various scientific and industrial fields, supported by research findings from verified sources.

Agricultural Chemicals

  • Pesticide and Fungicide: this compound is used as a pesticide and fungicide due to its biological activity. The presence of halogen groups in the compound contributes to its effectiveness against fungal pathogens .
  • Fungicidal Compositions: Esters of chloronitrobenzoic acid, including this compound, are used in fungicidal compositions to combat fungi by treating infested materials or materials subject to infestation .

Chemical Research

  • Intermediate in Synthesis: It serves as an intermediate in chemical research. The compound is synthesized from 2,4-dichlorobenzoic acid through nitration processes involving concentrated sulfuric and nitric acids.
  • Nucleophilic Substitution Reactions: this compound participates in nucleophilic substitution reactions, where chlorine atoms are substituted by nucleophiles, leading to the formation of new derivatives. Studies have analyzed the kinetics of these reactions, showing how solvent polarity affects the reaction rate and mechanism . For instance, it reacts with piperidine, piperazine, morpholine, and thiomorpholine under various solvent conditions .
  • Reagent in Chemical Reactions: 2,4-Dichloro-3,5-dinitrobenzoic acid is utilized as a reagent in various chemical reactions. The electron-withdrawing effects of the nitro groups enhance the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles such as amines or alcohols.

Pharmaceuticals

  • Substituted benzoic acids, including derivatives of 2,4-dichloro-3,5-dinitrobenzoic acid, have found use in pharmaceutical applications.

Reaction Mechanism

The mechanism of action for 2,4-dichloro-3,5-dinitrobenzoic acid primarily involves its role as an electrophile in nucleophilic substitution reactions. The electron-withdrawing effects of the nitro groups enhance the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles.

Structural Similarities

This compound shares structural similarities with other compounds containing dichlorinated or dinitro-substituted benzene rings.

Spectroscopic Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dinitrobenzoate
  • 2,4-Dichloro-3,5-dinitrobenzoic acid
  • Methyl 4-methoxy-3,5-dinitrobenzoate

Uniqueness

Methyl 2,4-dichloro-3,5-dinitrobenzoate is unique due to the presence of both chlorine and nitro groups on the benzene ring, which significantly influences its reactivity and chemical properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare methyl 2,4-dichloro-3,5-dinitrobenzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via esterification of 2,4-dichloro-3,5-dinitrobenzoic acid using methanol under acidic catalysis. Optimization involves controlling reaction time, temperature, and stoichiometry. For example, refluxing with a Dean-Stark trap can improve esterification efficiency by removing water. Kinetic studies in methanol or benzene solvents suggest that nucleophilic substitution at the ester group is influenced by solvent polarity and steric hindrance . Characterization via NMR and IR spectroscopy is critical to confirm ester formation and nitro group positions .

Q. How can researchers characterize the crystalline structure of this compound, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for handling high-resolution data and resolving disorders in nitro or chloro substituents. Key parameters include anisotropic displacement parameters and hydrogen bonding analysis. SHELXTL (Bruker AXS) provides an interface for visualizing and refining crystallographic data .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : The compound is an irritant (Xi classification) and requires PPE, including gloves and goggles. Work should be conducted in a fume hood to avoid inhalation (R36/37/38). Spills should be neutralized with inert absorbents, and waste must comply with hazardous material protocols. Thermal stability data (e.g., melting point ~210–215°C) should guide storage conditions to prevent decomposition .

Advanced Research Questions

Q. How do solvent effects influence the reaction kinetics of this compound with amines, and how can conflicting kinetic data be resolved?

  • Methodological Answer : Nucleophilic aromatic substitution reactions with amines (e.g., piperidine) exhibit solvent-dependent rates. In polar solvents like methanol, solvation effects stabilize transition states, accelerating reactivity. Contradictions in rate constants may arise from competing side reactions (e.g., nitro group reduction). Dual-phase kinetic experiments (e.g., methanol/benzene systems) coupled with HPLC monitoring can disentangle solvent-specific pathways .

Q. What strategies are effective in resolving crystallographic disorders in this compound derivatives, particularly in the nitro and chloro substituents?

  • Methodological Answer : Disorders in nitro groups can be addressed using SHELXL’s PART and SUMP instructions to model partial occupancy. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis improve electron density maps. For chloro substituents, distance restraints (DFIX) and thermal parameter constraints (ISOR) enhance refinement accuracy. Twinning detection via PLATON should precede refinement to avoid misinterpretation .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic reactivity at the nitro-substituted positions. Frontier molecular orbital (FMO) analysis identifies sites prone to nucleophilic attack. Computational results should be validated against experimental Hammett substituent constants or kinetic isotope effects (KIEs) to resolve discrepancies in regioselectivity .

Q. What analytical techniques are critical for detecting degradation products of this compound under hydrolytic conditions?

  • Methodological Answer : Hydrolysis in aqueous acidic/alkaline media produces 2,4-dichloro-3,5-dinitrobenzoic acid, detectable via LC-MS (negative ion mode) or GC-MS after derivatization. Solid-phase microextraction (SPME) coupled with tandem mass spectrometry enhances sensitivity for trace degradation products. Comparative FTIR analysis of ester C=O (∼1720 cm⁻¹) vs. acid C=O (∼1690 cm⁻¹) confirms hydrolysis completion .

Properties

CAS No.

67451-32-5

Molecular Formula

C8H4Cl2N2O6

Molecular Weight

295.03 g/mol

IUPAC Name

methyl 2,4-dichloro-3,5-dinitrobenzoate

InChI

InChI=1S/C8H4Cl2N2O6/c1-18-8(13)3-2-4(11(14)15)6(10)7(5(3)9)12(16)17/h2H,1H3

InChI Key

USJCPSDQCYIWDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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